Cas no 1286720-13-5 (1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine)

1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
- (2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- VU0521500-1
- AKOS024519686
- F5823-0292
- CCG-309661
- 1286720-13-5
- (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
-
- インチ: 1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3
- InChIKey: JNWNCUVKWQSRMW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1OC)N1CCC(CN2C=CC=N2)CC1
計算された属性
- せいみつぶんしりょう: 299.16337692g/mol
- どういたいしつりょう: 299.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 47.4Ų
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5823-0292-5μmol |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0292-3mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0292-4mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5823-0292-5mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5823-0292-1mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5823-0292-2mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5823-0292-2μmol |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 2μmol |
$85.5 | 2023-09-09 |
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidineに関する追加情報
Introduction to 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286720-13-5) and Its Emerging Applications in Chemical Biology
The compound 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286720-13-5) represents a fascinating intersection of structural complexity and biological potential, making it a subject of significant interest in the field of chemical biology and drug discovery. This heterocyclic amide derivative, characterized by its piperidine core linked to a methoxyl-substituted benzoyl group and a pyrazole moiety, has garnered attention due to its unique pharmacophoric features and promising therapeutic applications.
The molecular framework of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine incorporates several key pharmacological elements that contribute to its biological activity. The piperidine ring, a common scaffold in medicinal chemistry, is known for its ability to enhance oral bioavailability and metabolic stability. The presence of the 2-methoxybenzoyl group introduces a hydrophobic region that can interact with lipid rafts and membrane proteins, while the 1H-pyrazol-1-ylmethyl substituent adds another layer of complexity by potentially modulating receptor binding affinities. These structural features make the compound an attractive candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyrazole moiety, in particular, has been shown to enhance binding affinity to these targets by forming critical hydrogen bonds with key residues in the active site. This insight has prompted investigations into its potential as an anti-inflammatory agent, with preliminary studies indicating promising results in cell-based assays.
In addition to its anti-inflammatory properties, 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has also been explored for its neuroprotective effects. The piperidine scaffold is well-documented for its role in modulating neurotransmitter systems, and the benzoyl group may contribute to enhanced blood-brain barrier penetration. Preclinical studies have demonstrated that derivatives of this class can interact with receptors such as the serotonin 5-HT6 receptor, which is implicated in cognitive function and neurodegenerative diseases. The integration of these pharmacological features positions 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine as a potential lead compound for developing treatments targeting conditions such as Alzheimer's disease and other dementias.
The synthesis of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine presents an intriguing challenge due to the need for precise functionalization at multiple positions on the piperidine ring. Traditional synthetic routes often involve multi-step sequences involving condensation reactions, cyclization, and subsequent modifications to introduce the desired substituents. However, recent innovations in synthetic methodology have streamlined these processes, enabling more efficient production scales suitable for preclinical testing. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the complex heterocyclic core with high regioselectivity and yield.
From a computational perspective, virtual screening methods have been employed to identify potential binding interactions between 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine and biological targets. Molecular docking simulations have revealed that this compound can effectively bind to pockets on enzymes such as COX-2 and LOX enzymes, suggesting its potential as an inhibitor. Furthermore, alanine scanning mutagenesis studies have identified key residues within these enzyme active sites that are critical for substrate recognition by this compound. These findings not only validate computational predictions but also provide valuable insights for structure optimization efforts aimed at improving potency and selectivity.
The pharmacokinetic profile of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine is another critical factor influencing its therapeutic potential. In vitro studies have demonstrated favorable solubility properties, which are essential for formulation development. Additionally, preliminary pharmacokinetic assessments indicate moderate oral bioavailability and reasonable metabolic stability, suggesting that it may exhibit suitable pharmacokinetic characteristics for clinical translation. However, further investigations are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) properties across different species.
Future directions for research on 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine include exploring its mechanism of action in greater detail through both biochemical assays and animal models. Understanding how this compound interacts with cellular pathways will provide critical insights into its therapeutic efficacy and safety profile. Moreover, structure-based drug design approaches can be leveraged to generate analogs with enhanced properties such as improved potency or reduced off-target effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.
The growing interest in heterocyclic amides as pharmacophores underscores their versatility and potential for drug discovery applications across multiple therapeutic areas including oncology, immunology, and central nervous system disorders. The unique combination of structural features found in compounds like 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine highlights why they continue to be subjects of intense investigation by academic researchers and pharmaceutical companies alike.
1286720-13-5 (1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine) 関連製品
- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)
- 1806491-85-9(2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)
- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)
- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 533870-51-8(N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 1368465-86-4(4-(2,3,4-trifluorophenyl)butanoic acid)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 1707391-50-1(Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)




